molecular formula C16H20N4O2 B5765421 3-Ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(prop-2-EN-1-YL)urea

3-Ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(prop-2-EN-1-YL)urea

Cat. No.: B5765421
M. Wt: 300.36 g/mol
InChI Key: DDKUHUWTYVNXDS-UHFFFAOYSA-N
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Description

3-Ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(prop-2-EN-1-YL)urea is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(prop-2-EN-1-YL)urea typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent functionalization to introduce the urea moiety. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and isocyanates. The reaction conditions often involve heating under reflux and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(prop-2-EN-1-YL)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(prop-2-EN-1-YL)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(prop-2-EN-1-YL)urea
  • 3-Ethyl-1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(prop-2-EN-1-YL)urea

Uniqueness

The uniqueness of 3-Ethyl-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]methyl}-1-(prop-2-EN-1-YL)urea lies in its specific substitution pattern on the oxadiazole ring and the urea moiety. This unique structure may confer specific biological activities and properties that are not observed in similar compounds.

Properties

IUPAC Name

3-ethyl-1-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-4-9-20(16(21)17-5-2)11-14-18-15(19-22-14)13-8-6-7-12(3)10-13/h4,6-8,10H,1,5,9,11H2,2-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKUHUWTYVNXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N(CC=C)CC1=NC(=NO1)C2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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